6-Hydroxy-1-methylindolin-2-one
Description
Significance of Indolin-2-one as a Privileged Scaffold in Medicinal Chemistry
The indolin-2-one, or oxindole (B195798), skeleton is a versatile and highly sought-after heterocyclic motif in the design and synthesis of new drug candidates. scirp.orgcancertreatmentjournal.com Its "privileged" nature stems from its unique structural features, which allow it to interact with various bioreceptors and enzymes in a specific and high-affinity manner. The rigid bicyclic system provides a defined three-dimensional orientation for substituent groups, while the lactam (cyclic amide) functionality offers hydrogen bonding capabilities, crucial for molecular recognition at the target site. cancertreatmentjournal.com
The versatility of the indolin-2-one scaffold is further enhanced by the ease with which it can be chemically modified at several positions, particularly at the C3, N1, and the benzene (B151609) ring. This allows for the generation of large and diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The ability to fine-tune the molecule's characteristics has made the indolin-2-one framework a cornerstone in the development of targeted therapies.
Overview of Therapeutic Applications and Biological Relevance of Indolin-2-one Derivatives
The biological significance of the indolin-2-one scaffold is underscored by the broad range of pharmacological activities exhibited by its derivatives. These compounds have been investigated and developed for a multitude of therapeutic areas, demonstrating their wide-ranging biological relevance. mdpi.comnih.gov
One of the most prominent applications of indolin-2-one derivatives is in oncology . cancertreatmentjournal.comnih.gov Several potent kinase inhibitors are based on this scaffold. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, these drugs can disrupt tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply the tumor). scirp.orgcancertreatmentjournal.com
Table 1: Prominent Indolin-2-one-based Kinase Inhibitors in Oncology
| Drug Name | Target Kinases | Therapeutic Use |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal cell carcinoma, Imatinib-resistant gastrointestinal stromal tumor (GIST) |
| Nintedanib (B1663095) | VEGFRs, FGFRs, PDGFRs | Idiopathic pulmonary fibrosis, Non-small cell lung cancer |
| Semaxanib (SU5416) | VEGFRs, PDGFRs | Investigational anti-angiogenic agent |
Beyond their anticancer properties, indolin-2-one derivatives have shown significant promise as anti-inflammatory agents . nih.govgoogle.com They can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov For instance, certain 3-substituted indolin-2-one derivatives have demonstrated potent inhibition of nitric oxide production, a key mediator in inflammation. nih.gov
Furthermore, the indolin-2-one scaffold has been explored for its potential in treating a variety of other conditions, including:
Neurodegenerative diseases : Some derivatives have been identified as isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target implicated in Alzheimer's disease.
Infectious diseases : The scaffold has been used to develop compounds with antibacterial and antibiofilm activities.
Cardiovascular diseases : Certain derivatives have been investigated for their effects on vasopressin and oxytocin (B344502) receptors, which are involved in regulating blood pressure.
The diverse biological activities of indolin-2-one derivatives highlight the remarkable versatility of this privileged scaffold in the ongoing search for new and effective medicines. The specific compound, 6-Hydroxy-1-methylindolin-2-one, represents one of the many variations of this core structure, with its unique substitutions potentially conferring distinct chemical and biological properties. While detailed research on this specific molecule is limited, its structural relationship to a class of highly active compounds makes it a subject of interest in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFKWDNTYDJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439174 | |
| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13383-73-8 | |
| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Potential of 6 Hydroxy 1 Methylindolin 2 One and Its Analogs
Anticancer Activity Studies
Indolin-2-one derivatives have been identified as a significant class of heterocyclic compounds with a range of pharmacological activities, including anticancer properties. researchgate.net The core structure of these compounds serves as a versatile scaffold for the development of new therapeutic agents. researchgate.netnih.gov
In Vitro Antiproliferative Efficacy against Human Cancer Cell Lines
The in vitro antiproliferative effects of 6-Hydroxy-1-methylindolin-2-one and its analogs have been evaluated against various human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential as anticancer drugs.
A novel series of 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs were synthesized and tested for their cytotoxic activity against a panel of 57 human tumor cell lines. nih.gov Among these, compounds 3n and 3o demonstrated notable efficacy. Specifically, compound 3o exhibited GI50 values of 190 nM against the A549/ATTC non-small cell lung cancer cell line and 750 nM against the LOX IMVI melanoma cell line. nih.gov Both 3n and 3o showed GI50 values in the range of 2–5 μM against several leukemia cell lines, including CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226. nih.gov These findings suggest that N-4-methoxybenzyl-3-hydroxy-(2-imino-3-methyl-5-oxo-4-yl)indolin-2-one analogs could be valuable lead compounds for the development of new anticancer drugs. nih.gov
| Compound | Cancer Cell Line | Activity (GI₅₀) |
|---|---|---|
| 3o | A549/ATTC (Non-small cell lung) | 190 nM |
| 3o | LOX IMVI (Melanoma) | 750 nM |
| 3n | CCRF-CEM (Leukemia) | 2–5 μM |
| 3o | CCRF-CEM (Leukemia) | 2–5 μM |
| 3n | HL-60(TB) (Leukemia) | 2–5 μM |
| 3o | HL-60(TB) (Leukemia) | 2–5 μM |
| 3n | K-562 (Leukemia) | 2–5 μM |
| 3o | K-562 (Leukemia) | 2–5 μM |
| 3n | MOLT-4 (Leukemia) | 2–5 μM |
| 3o | MOLT-4 (Leukemia) | 2–5 μM |
| 3n | RPMI-8226 (Leukemia) | 2–5 μM |
| 3o | RPMI-8226 (Leukemia) | 2–5 μM |
Furthermore, a study on novel indolin-2-one derivatives (6a-d) demonstrated their ability to delay cell proliferation in Malignant Mesothelioma, Breast, and Colon Cancer cells by inhibiting the ERK1/2, AKT, and STAT3 signaling pathways in a concentration-dependent manner. researchgate.net These compounds also induced cell cycle arrest in the S phase. researchgate.net Notably, three of these derivatives showed significant selectivity towards Breast and Colon Cancer cells, with compound 6d being the most potent across all tested cancer cell lines. researchgate.net
In Vivo Efficacy in Preclinical Cancer Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential and efficacy of drug candidates in a living organism before they can be considered for human trials. These models help to understand the compound's behavior, including its ability to inhibit tumor growth.
In vivo studies using a gastric cancer xenograft mouse model have shown that certain indole (B1671886) analogs can suppress tumor growth and weight. nih.gov For instance, Bufothionine, an indole alkaloid, demonstrated this effect. nih.gov While not a direct analog of this compound, this highlights the potential of the broader indole scaffold in in vivo cancer models.
A preclinical platform utilizing mechanically tunable scaffolds colonized by a three-dimensional tumor microenvironment has been developed to assess long-term drug efficacy. nih.gov In an intraperitoneal LGSOC mouse model, a combined treatment of MEKi and HSP90i showed the most significant delay in tumor formation and increased animal survival compared to single treatments or a vehicle control. nih.gov This platform could be valuable for evaluating the in vivo efficacy of this compound and its analogs in the future.
Therapeutic Potential in Specific Cancer Types
The therapeutic potential of this compound and its analogs has been investigated in various specific cancer types, demonstrating a broad spectrum of activity.
Leukemia: As mentioned previously, the 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs 3n and 3o showed significant in vitro activity against a range of leukemia cell lines. nih.gov Heme oxygenase-1 (HO-1) is overexpressed in several types of leukemia and is associated with a poor prognosis, making it a potential therapeutic target. nih.gov The development of compounds that can modulate HO-1 activity could be beneficial for leukemia patients. nih.gov
Colon Cancer: Novel indolin-2-one derivatives have shown efficacy against colon cancer cells by inhibiting key signaling pathways and inducing cell cycle arrest. researchgate.net Specifically, compound 6d was identified as a potent agent against colon cancer cells. researchgate.net Morindone, a natural compound, has also been identified as a potential therapeutic agent for colorectal cancer by targeting mutated TP53 and KRAS genes. nih.gov
Breast Cancer: The same study that identified potent indolin-2-one derivatives for colon cancer also highlighted their selectivity and effectiveness against breast cancer cells. researchgate.net Phytochemicals, including those with structures related to indoles, are being explored as alternative therapies for breast cancer due to their potential to limit the abnormal growth and proliferation of cancerous cells with fewer adverse effects. nih.gov
Lung Cancer: Natural compounds are being investigated for their potential in lung cancer treatment, as they may offer a way to overcome drug resistance and reduce the side effects of conventional therapies. nih.govnih.gov The indolin-2-one analog 3o showed a GI50 value of 190 nM against the A549/ATTC non-small cell lung cancer cell line, indicating its potential in this area. nih.gov
Ewing's Sarcoma: Ewing's sarcoma is an aggressive cancer, and there is a need for more effective therapies. nih.govnih.gov Research has focused on targeting dysregulated molecular pathways in this disease. nih.gov The trithorax proteins MLL1 and menin have been identified as potential therapeutic targets in Ewing sarcoma, and small molecule inhibitors of the MLL-menin interaction have shown promise in inhibiting tumor growth. oncotarget.com
Renal Cell Carcinoma: Hypoxia-inducible factor 2-alpha (HIF-2α) is a key driver in the development and progression of clear cell renal cell carcinoma (ccRCC). nih.gov The development of selective, orally active inhibitors targeting HIF-2α represents a promising therapeutic strategy. nih.gov A new immune checkpoint inhibitor, NDI-101150, which targets hematopoietic progenitor kinase 1 (HPK1), has also shown anti-tumor activity in patients with heavily pretreated advanced kidney cancer. actionkidneycancer.orgyoutube.com
Anti-inflammatory Effects and Immunomodulation
The indolin-2-one scaffold is not only limited to anticancer activities but also exhibits potential in modulating inflammatory and immune responses. Some indole-based compounds have shown anti-inflammatory properties. researchgate.net While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not extensively detailed in the provided context, the broader class of indole derivatives has been associated with such activities.
Antiviral and Anti-HIV Activities
Derivatives of the indolin-2-one scaffold have been investigated for their potential as antiviral agents, with a particular focus on the human immunodeficiency virus (HIV).
A series of novel 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential inhibitors of HIV-1 RNase H. mdpi.com Several of these compounds displayed micromolar inhibitory activity, with the most potent exhibiting a Ki value of 0.55 μM. mdpi.com Docking studies revealed key interactions of these ligands within the active site of RNase H, suggesting this chemical structure as a promising scaffold for the development of new RNase H inhibitors. mdpi.com
In another study, a series of 2-indolinones and related analogs were described as having in vitro anti-HIV activity. duke.edu The compounds were found to be effective inhibitors of HIV(IIIb) in cell protection assays and also inhibited syncytia formation, suggesting they act by inhibiting virus-dependent cell fusion. duke.edu
Antimicrobial and Antifungal Properties
The indolin-2-one core structure has been recognized for its potential antimicrobial and antifungal activities.
Sesquiterpenoids, a class of natural products, have demonstrated both antibacterial and antifungal properties. nih.gov While not direct analogs, their structural diversity and bioactivity highlight the potential for discovering new antimicrobial agents from natural sources. nih.gov
A study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs revealed their antifungal activity against a panel of pathogenic fungi. nih.gov A series of 6-(2-benzofuran)amiloride and HMA analogs showed up to a 16-fold increase in activity against Cryptococcus neoformans. nih.gov These compounds exhibited broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov
Enzyme Inhibitory Activities
The modification of the indolin-2-one core structure has led to the discovery of potent inhibitors of various enzymes, playing a crucial role in the management of a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
The indolin-2-one nucleus is a key pharmacophoric feature in a number of potent kinase inhibitors. mdpi.com Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. benthamdirect.comingentaconnect.com Consequently, 3-substituted indolin-2-one derivatives have been extensively investigated as kinase inhibitors, with some achieving clinical success. benthamdirect.comingentaconnect.com
Derivatives of the indolin-2-one scaffold have demonstrated significant inhibitory activity against a panel of receptor tyrosine kinases (RTKs). By modifying the substitution at the C-3 position, selectivity for different RTKs can be achieved. For instance, compounds with a five-membered heteroaryl ring at this position show high specificity for Vascular Endothelial Growth Factor Receptor (VEGFR), while those with bulky phenyl groups are more selective for Epidermal Growth Factor Receptor (EGF) and Her-2 RTKs. acs.org
Nintedanib (B1663095), a well-known indolin-2-one derivative, is a potent triple angiokinase inhibitor that targets VEGFR, Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). drugbank.comnih.govbohrium.com It competitively binds to the ATP-binding pocket of these receptors, blocking downstream signaling pathways involved in cell proliferation and migration. drugbank.comnih.govresearchgate.net Nintedanib also inhibits Fms-like tyrosine kinase-3 (FLT3). drugbank.comnih.govresearchgate.net The inhibition of these kinases contributes to its anti-angiogenic and anti-fibrotic properties. bohrium.comnih.gov
The indolinone ring is a competitive inhibitor of ATP binding to the catalytic pocket of protein kinase enzymes. mdpi.com The selectivity of these inhibitors is determined by the substitution pattern on the ring and the nature of the linked aryl groups. mdpi.com For example, some pyrrole-indoline-2-ones are effective inhibitors of VEGFR, PDGFR α/β, c-kit, FLT3, and CSF1R. scirp.org The successful development of Sunitinib, an indolin-2-one based multi-RTK inhibitor, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscores the therapeutic potential of this class of compounds. mdpi.comscirp.org
While direct studies on this compound are limited, the extensive research on its analogs suggests that it could also exhibit inhibitory activity against various kinases. The downstream signaling pathways of these kinases often involve Akt and PIM kinases, suggesting a potential, yet to be explored, role of indolin-2-one derivatives in modulating these pathways as well. nih.govresearchgate.netscirp.org
Table 1: Kinase Inhibition Profile of Selected Indolin-2-one Analogs
| Compound/Class | Target Kinases | Notable Effects |
| Nintedanib | VEGFR, FGFR, PDGFR, FLT3, Src, Lck drugbank.comnih.govbohrium.comnih.govresearchgate.net | Anti-angiogenic, Anti-fibrotic |
| Sunitinib | VEGFR, PDGFR, c-kit, FLT3, CSF1R mdpi.comscirp.org | Anticancer |
| Pyrrole-indoline-2-ones | VEGFR, PDGFR α/β, c-kit, FLT3, CSF1R scirp.org | Kinase Inhibition |
| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) RTK acs.org | Selective Kinase Inhibition |
| 3-(substituted benzylidenyl)indolin-2-ones | EGF and Her-2 RTKs acs.org | Selective Kinase Inhibition |
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), as cholinergic deficit is an early and consistent feature of the disease. nih.gov The oxindole (B195798) scaffold, a close structural relative of indolin-2-one, has emerged as a promising framework for the design of multi-target agents for AD. citedrive.comresearchgate.net This is based on the principle that a partial inhibition of multiple pathological pathways may be more effective than the complete inhibition of a single target. citedrive.com
Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) in the brain. nih.gov Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease (PD). nih.govnih.gov Overactivity of MAO-B is also associated with oxidative stress, a contributing factor to neuronal cell death in neurodegenerative diseases. nih.govresearchgate.net
The indole scaffold is considered a privileged structure for the development of MAO-B inhibitors. nih.gov A number of indole-based compounds have been synthesized and shown to be potent and selective inhibitors of MAO-B. nih.govnih.gov For instance, certain indole derivatives have demonstrated high inhibitory potency with IC50 values in the nanomolar range and significant selectivity over the MAO-A isoform. nih.gov This selectivity is crucial for avoiding the side effects associated with non-selective MAO inhibitors. mdpi.com
Kinetic studies have revealed that some of these indole-based inhibitors act through a competitive mechanism. nih.gov The neuroprotective effects of these compounds have also been demonstrated in cellular models of Parkinson's disease, where they protect against cell death induced by neurotoxins. nih.govnih.gov Although direct experimental data for this compound is lacking, the established activity of the indole nucleus against MAO-B suggests that it could serve as a valuable lead structure for the design of novel MAO-B inhibitors for the treatment of neurodegenerative disorders. nih.govnih.gov
Table 2: MAO-B Inhibitory Activity of Selected Indole-Based Analogs
| Compound | % Inhibition of MAO-B (at 10 µM) | IC50 (µM) | Selectivity Index (SI) over MAO-A |
| Compound 7b | 84.1% | 0.33 | > 305 |
| Compound 8a | 99.3% | 0.02 | > 3649 |
| Compound 8b | 99.4% | 0.03 | > 3278 |
| Compound 8e | 89.6% | 0.45 | > 220 |
| Rasagiline | - | - | > 50 |
| Data sourced from a study on indole-based MAO-B inhibitors. nih.gov |
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes. nih.gov
Several indolin-2-one derivatives have been investigated for their α-glucosidase inhibitory potential. nih.govresearchgate.netnih.gov In one study, a series of 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibitory activity, with some compounds showing higher potency than the standard drug, acarbose (B1664774). nih.govresearchgate.net Interestingly, these compounds exhibited lower α-amylase inhibition, which could be advantageous in reducing the gastrointestinal side effects associated with dual α-glucosidase/α-amylase inhibitors. nih.govresearchgate.net
Another study on thiazolidinone-based indole derivatives also reported potent α-glucosidase inhibition, with some analogs being several folds more active than acarbose. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds with the active site of α-glucosidase, providing a basis for the rational design of more potent inhibitors. nih.govresearchgate.netnih.gov The consistent finding of α-glucosidase inhibitory activity within the broader class of indole and indolinone derivatives suggests that this compound could also possess similar properties, making it a candidate for further investigation in the context of metabolic disorders. nih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov
Table 3: α-Glucosidase Inhibitory Activity of Selected Indolin-2-one Analogs
| Compound Class | IC50 Range (µM) | Comparison to Acarbose |
| 3,3-di(indolyl)indolin-2-ones | - | Higher % inhibition than acarbose at the same concentration nih.govresearchgate.net |
| Thiazolidinone-based indole derivatives | 2.40 - 31.50 | Some analogs more potent than acarbose (IC50 = 11.70 µM) nih.gov |
| Indolo[1,2-b]isoquinoline derivatives | 3.44 - 41.24 | Significantly more potent than acarbose (IC50 = 640.57 µM) mdpi.com |
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription, making it a well-validated target for antibacterial drugs. nih.govnih.govnih.gov The discovery of novel DNA gyrase inhibitors is a critical area of research due to the rise of antibiotic resistance. nih.gov
The indolin-2-one scaffold has been identified as a promising starting point for the development of new DNA gyrase inhibitors. nih.gov Through virtual screening and NMR spectroscopy, the indolin-2-one fragment was found to bind to the N-terminal fragment of DNA gyrase B. nih.gov Subsequent in silico optimization of this fragment led to the discovery of more potent inhibitors. nih.gov Biophysical characterization has confirmed that these indolinone derivatives bind reversibly to the ATP-binding site of DNA gyrase B, explaining their competitive inhibitory mechanism with respect to ATP. nih.gov This provides a solid foundation for the further development of these compounds as antibacterial agents. nih.govnih.govnih.govnih.gov
Other Investigated Biological Effects (e.g., Antidiabetic, Antioxidant, Antiparkinson, Antitubercular, Antimalarial, Anti-thrombotic)
Beyond specific enzyme inhibition, the indolin-2-one scaffold and its analogs have been associated with a range of other biological activities.
Antidiabetic: As discussed in the context of α-glucosidase inhibition, indolin-2-one derivatives have shown potential as antidiabetic agents by modulating glucose metabolism. nih.govresearchgate.netnih.gov
Antioxidant: The potential of indole-based compounds to act as MAO-B inhibitors is closely linked to their antioxidant properties. By reducing the production of reactive oxygen species during dopamine metabolism, they can protect neuronal cells from oxidative stress. nih.govnih.gov
Antiparkinson: The MAO-B inhibitory activity of indole derivatives directly points to their potential for the treatment of Parkinson's disease. nih.govnih.gov
Anticancer: The potent kinase inhibitory activity of many indolin-2-one derivatives, such as nintedanib and sunitinib, establishes this scaffold as a valuable source of anticancer agents. mdpi.combenthamdirect.comingentaconnect.comscirp.org Additionally, some indolin-2-one compounds have been shown to induce cell death in cancer cells through mechanisms involving the inhibition of other enzymes like thioredoxin reductase. nih.gov
While the potential for antitubercular, antimalarial, and anti-thrombotic activities has been suggested for some heterocyclic compounds, specific and detailed research on this compound and its close analogs in these areas is still emerging. The diverse biological profile of the indolin-2-one core structure, however, warrants further investigation into these and other potential therapeutic applications.
Mechanistic Investigations and Molecular Interactions of Indolin 2 One Derivatives
Elucidation of Molecular Mechanisms of Action
There is currently no specific information detailing the molecular mechanisms of action for 6-Hydroxy-1-methylindolin-2-one. Research into its effects on programmed cell death, cellular signaling, and angiogenesis has not been published.
Induction of Programmed Cell Death Pathways (Apoptosis, Necroptosis, Ferroptosis)
Scientific literature lacks studies investigating the ability of this compound to induce programmed cell death pathways such as apoptosis, necroptosis, or ferroptosis. While some indolin-2-one derivatives have been reported to induce apoptosis in cancer cells, these findings are not specific to this compound.
Modulation of Cellular Signaling Pathways (e.g., Cell Proliferation, Inflammatory Cascades)
The impact of this compound on cellular signaling pathways, including those governing cell proliferation and inflammatory cascades, has not been documented in peer-reviewed research.
Antiangiogenic Mechanisms of Action
There are no specific studies on the antiangiogenic mechanisms of this compound. The broader class of indolin-2-one derivatives has been noted for its antiangiogenic properties, often through the inhibition of vascular endothelial growth factor receptors (VEGFRs). However, whether this compound shares this activity is unknown.
Specificity of Receptor and Enzyme Binding Dynamics
Detailed information regarding the specific receptor and enzyme binding dynamics of this compound is not available. There are no published studies that have characterized its binding affinity or inhibitory constants for any specific biological targets.
Interaction with Drug-Metabolizing Enzymes (e.g., Cytochrome P450) and Implications for Activity
The metabolic profile of this compound, including its interaction with drug-metabolizing enzymes such as the cytochrome P450 (CYP) superfamily, has not been a subject of published research. nih.govnih.govyoutube.com Therefore, no information exists on whether it is a substrate, inhibitor, or inducer of any CYP isozymes and what the implications for its activity might be. nih.govnih.govyoutube.com
Table 1: Summary of Available Information for this compound
| Section | Subsection | Research Findings for this compound |
| 4.1. | Elucidation of Molecular Mechanisms of Action | |
| 4.1.1. Induction of Programmed Cell Death Pathways | No specific data available. | |
| 4.1.2. Modulation of Cellular Signaling Pathways | No specific data available. | |
| 4.1.3. Antiangiogenic Mechanisms of Action | No specific data available. | |
| 4.2. | Specificity of Receptor and Enzyme Binding Dynamics | No specific data available. |
| 4.3. | Interaction with Drug-Metabolizing Enzymes | No specific data available. |
Structure Activity Relationship Sar Studies of Indolin 2 One Scaffolds
Influence of Substituents on the Indolin-2-one Core on Biological Activity
For instance, in the context of anti-inflammatory agents, a derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant activity by inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com This highlights the importance of the substituent at the 3-position. Furthermore, studies on indolin-2-ones as c-Src kinase inhibitors revealed that the presence of an amino group could enhance affinity for the enzyme's binding site, while larger, bulkier groups also appeared to improve interactions within the enzymatic pocket. nih.gov The development of compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, underscores the success of modifying the indolin-2-one scaffold. mdpi.com
The presence of hydroxyl (-OH) and methyl (-CH3) groups on the indolin-2-one scaffold can significantly modulate the potency and selectivity of the compounds. A hydroxyl group, due to its ability to act as both a hydrogen bond donor and acceptor, can form crucial interactions with amino acid residues in a biological target, thereby enhancing binding affinity. For example, the compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as a potent anti-inflammatory agent, suggesting the hydroxyl group plays a key role in its activity. mdpi.com
Methyl groups, while less reactive, influence a molecule's properties through steric and electronic effects. A methyl group can enhance binding by fitting into hydrophobic pockets of a receptor. The position of these groups is critical. For example, in the study of indole (B1671886) and quinoline (B57606) hydrodenitrogenation, a methyl group on the nitrogen heterocycle was found to weaken the hydrogenation ability due to increased spatial requirements. mdpi.com The electronic effect of a methyl group can also influence the properties of an adjacent functional group, such as a nitro group, by affecting its rotation relative to the aromatic ring. researchgate.net
The following table summarizes the observed effects of hydroxyl and methyl substituents on the biological activity of selected indolin-2-one derivatives.
| Compound/Derivative Class | Substituent(s) | Observed Effect on Activity | Reference(s) |
| 3-Substituted-indolin-2-ones | 3-hydroxyphenyl | Potent anti-inflammatory activity | mdpi.com |
| Indolin-2-ones | 6-methoxy | Strong cytotoxic activity against MCF-7 cell lines | nih.gov |
| Methyl-substituted indoles | 2-methyl or 3-methyl | Weakened hydrogenation of the heterocycle | mdpi.com |
The specific placement of functional groups on the aromatic ring (positions 4, 5, 6, and 7) and on the indolin-2-one nitrogen (N1 position) is a critical determinant of biological activity. libretexts.org Substituents on the nitrogen atom can significantly impact a compound's anticancer properties. nih.gov For instance, the absence of an alkyl group at the nitrogen position in certain m-methoxy- or m-methylbenzylidene indolin-2-one derivatives resulted in limited activity against Hepa1c1c7 cell lines. nih.gov
Functionalization of the aromatic part of the indole ring is also crucial. The C7 position of an indole is typically difficult to functionalize selectively. msu.edu However, methods have been developed for direct functionalization at this position, which is significant as many natural products with interesting biological activities possess substituents at C7. msu.eduresearchgate.net For example, Ir-catalyzed borylation allows for the selective functionalization of 2-substituted indoles at the C7 position. msu.edu The electronic nature of substituents on the aromatic ring can also have a profound effect; for example, an electron-donating group in the para position to a nitro group decreases its rotation, while an electron-withdrawing group increases it, which can impact receptor binding. researchgate.net
The table below illustrates how the position of various functional groups affects the activity of indolin-2-one derivatives.
| Position of Substitution | Substituent Type | Impact on Biological Activity | Reference(s) |
| N1-position | Alkyl group | Presence can be crucial for anticancer activity | nih.gov |
| C7-position | Aryl or alkyl groups | Found in many biologically active natural products | msu.edu |
| Aromatic Ring (para) | Electron-donating group | Decreases rotation of a para-nitro group | researchgate.net |
| Aromatic Ring (para) | Electron-withdrawing group | Increases rotation of a para-nitro group | researchgate.net |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many drugs. nih.govbiomedgrid.com Since the majority of biological targets, such as enzymes and receptors, are themselves chiral, they often interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral drug. mdpi.combiomedgrid.com This can lead to one isomer (the eutomer) having the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects. mdpi.com
For molecules with chiral centers, the specific spatial orientation of substituents is critical for effective binding to a biological target. nih.gov Even subtle changes in stereochemistry can lead to significant differences in antimalarial activity for certain classes of compounds, suggesting that stereoselective uptake mechanisms may be involved. nih.gov In drug development, it is increasingly common to develop a single, more active enantiomer of a chiral drug rather than a racemic mixture (a 50:50 mix of both enantiomers). biomedgrid.combiomedgrid.com This approach can lead to improved therapeutic outcomes and a better safety profile. The angiotensin-converting enzyme (ACE) inhibitors, for example, are chiral compounds where the specific stereoisomers are crucial for their activity. mdpi.com
Rational Design Principles for Optimizing Bioactivity and Reducing Toxicity
Rational drug design aims to develop new bioactive molecules based on a thorough understanding of their biological targets and the principles of SAR. mdpi.com This approach seeks to optimize the desired therapeutic effects while minimizing toxicity and other adverse effects. A key strategy is the modification of a lead compound—a molecule with known activity—to improve its properties. This can involve subtle chemical changes to functional groups to enhance binding affinity or selectivity for the target. nih.gov
For indolin-2-one scaffolds, rational design might involve introducing substituents that promote favorable interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, while avoiding modifications that could lead to off-target effects or metabolic instability. researchgate.netnih.gov For example, if a particular region of a target's binding pocket is hydrophobic, adding a nonpolar group like a methyl or phenyl ring to the corresponding position on the indolin-2-one could enhance potency. Conversely, if a part of the molecule is found to be responsible for toxicity, it can be modified or removed. Computational methods are integral to this process, allowing researchers to predict the effects of molecular changes before undertaking complex chemical syntheses. mdpi.com
Ligand-Based and Structure-Based Drug Design Approaches
Computational drug design strategies are broadly categorized as either ligand-based or structure-based. researchgate.net
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules (ligands) that are known to be active. researchgate.net By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Quantitative structure-activity relationship (QSAR) studies are a form of LBDD that aim to correlate the physicochemical properties of molecules with their biological activities, leading to predictive models that can guide the design of new, more potent compounds. researchgate.netresearchgate.net
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein or enzyme has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net This approach involves using computational tools, such as molecular docking, to simulate how a potential drug molecule fits into the binding site of the target. mdpi.com By visualizing these interactions, medicinal chemists can design molecules that bind with high affinity and selectivity. Molecular dynamics simulations can further be used to evaluate the stability of the ligand-protein complex over time. nih.gov These methods allow for a more direct and rational approach to optimizing lead compounds. researchgate.netresearchgate.net
Preclinical Development and Translational Research of Indolin 2 One Derivatives
In Vivo Pharmacokinetic and Pharmacodynamic Studies
The in vivo evaluation of an indolin-2-one derivative's pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental to understanding its behavior within a living organism. These studies provide crucial insights into how the body affects the drug (PK) and how the drug affects the body (PD), thereby informing its potential efficacy and dosing regimens in future clinical trials.
The ADME profile of an indolin-2-one derivative dictates its concentration and persistence in the body, which are critical determinants of its therapeutic effect.
Absorption: Following administration, the rate and extent of absorption determine the compound's entry into the systemic circulation. For orally administered indolin-2-one derivatives, factors such as aqueous solubility, intestinal permeability, and stability in the gastrointestinal tract are paramount.
Distribution: Once absorbed, the compound is distributed to various tissues and organs. The extent of distribution is influenced by its binding to plasma proteins and its ability to cross biological membranes. For indolin-2-one derivatives targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is a key consideration.
Metabolism: The biotransformation of indolin-2-one derivatives, primarily in the liver by cytochrome P450 (CYP) enzymes, is a critical aspect of their ADME profile. wikipedia.org Metabolic reactions, such as oxidation and conjugation, can lead to the formation of metabolites that may be more or less active, or even toxic, compared to the parent compound. wikipedia.orgnih.gov Identifying potential metabolic "hot spots" on the indolin-2-one scaffold is crucial for optimizing metabolic stability. nih.gov
Excretion: The parent compound and its metabolites are ultimately eliminated from the body, typically via the kidneys (urine) or the liver (bile/feces). The rate of excretion influences the compound's half-life and dosing frequency.
A study on the metabolism of indole (B1671886), a related parent structure, in mice revealed that after oral administration, indole and its metabolites, including indolin-2-one and 3-hydroxyindolin-2-one (B1221191), were detected in various organs such as the brain, liver, and plasma. mdpi.com This indicates that the core indole structure can be absorbed and distributed throughout the body, undergoing metabolic transformations. mdpi.com
| ADME Parameter | Description | Importance for Indolin-2-one Derivatives |
| Absorption | The process by which the drug enters the bloodstream. | Determines the fraction of the administered dose that reaches systemic circulation. |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Influences the drug's concentration at its site of action and potential for off-target effects. |
| Metabolism | The chemical alteration of a drug by the body. | Can lead to activation, inactivation, or detoxification of the compound and influences its duration of action. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the half-life and potential for accumulation. |
Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a key parameter for many indolin-2-one drug candidates. Efforts in lead optimization often focus on improving this property by modifying the molecular structure to enhance solubility and membrane permeability. nih.gov
For indolin-2-one derivatives intended to treat CNS disorders, the ability to cross the blood-brain barrier (BBB) is a major hurdle. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Strategies to enhance BBB permeability include increasing the lipophilicity of the molecule, reducing its size, and designing it to interact with specific transporters at the BBB. escholarship.orgresearchgate.net A study on indoline-2,3-dione derivatives identified a lead compound with high blood-brain permeability, highlighting the potential to engineer this property into the indolin-2-one scaffold. nih.gov Furthermore, research on indole metabolism has shown that certain metabolites, such as indolin-2-one and 3-hydroxyindolin-2-one, can be found in the brain after systemic administration of indole, suggesting that the core structure possesses some capacity to cross the BBB. mdpi.com
| Parameter | Definition | Significance for Indolin-2-one Derivatives |
| Bioavailability | The proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect. | High oral bioavailability is desirable for patient convenience and consistent drug exposure. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a drug to pass from the systemic circulation into the central nervous system. | Essential for drugs targeting the brain; a significant challenge in CNS drug development. |
Identification and Characterization of Metabolites
Understanding the metabolic fate of an indolin-2-one derivative is crucial for a comprehensive assessment of its efficacy and safety. In vitro studies using liver microsomes or hepatocytes are often the first step in identifying potential metabolites. wikipedia.org These studies can reveal the primary sites of metabolism on the molecule. nih.gov
Following in vitro identification, in vivo studies in animal models are conducted to confirm the presence of these metabolites and to identify any unique metabolites formed in a whole-organism setting. Advanced analytical techniques, such as mass spectrometry, are employed to isolate and structurally characterize these metabolites. The pharmacological activity of the identified metabolites is then assessed to determine if they contribute to the therapeutic effect or are responsible for any adverse effects. For instance, the metabolism of indole has been shown to produce metabolites like indolin-2-one and 3-hydroxyindolin-2-one, which themselves may possess biological activity. mdpi.com
Lead Optimization and Selection of Drug Candidates for Further Development
Lead optimization is an iterative process aimed at refining the structure of a promising indolin-2-one derivative to enhance its drug-like properties while maintaining or improving its desired pharmacological activity. nih.gov This process involves a multidisciplinary approach, integrating medicinal chemistry, in vitro and in vivo pharmacology, and computational modeling.
Key strategies in the lead optimization of indolin-2-one derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the indolin-2-one scaffold to understand how these changes affect its biological activity and pharmacokinetic properties. whiterose.ac.ukchemicalbook.com
Blocking Metabolic Hotspots: Identifying and modifying the parts of the molecule that are most susceptible to metabolism to improve its stability and bioavailability. nih.gov
Improving Physicochemical Properties: Adjusting the molecule's properties, such as solubility and lipophilicity, to optimize its ADME profile.
Enhancing Selectivity: Modifying the structure to increase its binding affinity for the intended target while reducing its interaction with other proteins, thereby minimizing off-target effects.
Through this rigorous process of optimization and selection, a lead compound with the most favorable balance of potency, selectivity, and pharmacokinetic properties is chosen as a clinical candidate for further development.
Analytical and Characterization Methodologies in 6 Hydroxy 1 Methylindolin 2 One Research
Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
A thorough characterization of 6-Hydroxy-1-methylindolin-2-one would typically involve a suite of spectroscopic techniques to elucidate its molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For this compound, one would expect to observe distinct signals for the protons on the aromatic ring, the methylene (B1212753) group at the 3-position, and the methyl group attached to the nitrogen. The chemical shifts, splitting patterns (multiplicity), and coupling constants would be crucial for assigning each signal to a specific atom. Two-dimensional NMR techniques like COSY and HSQC would further confirm the connectivity between protons and their attached carbons.
Mass Spectrometry (MS) is essential for determining the compound's molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the mass of the molecule. Analysis of the fragment ions would provide clues about the structural components, such as the loss of a methyl group or the cleavage of the indolinone ring.
Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. Key absorption bands would be expected for the hydroxyl (-OH) group, the amide carbonyl (C=O) group of the lactam ring, and the C-H bonds of the aromatic and aliphatic parts of the structure.
A representative, though hypothetical, data table for the expected NMR data is presented below to illustrate the type of information required for a full analysis.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | Data not available | Data not available |
| 3-CH₂ | Data not available | Data not available |
| 4-CH | Data not available | Data not available |
| 5-CH | Data not available | Data not available |
| 6-C-OH | Data not available | Data not available |
| 7-CH | Data not available | Data not available |
| 2-C=O | - | Data not available |
| 3a-C | - | Data not available |
| 7a-C | - | Data not available |
High-Resolution Chromatographic Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) would be the method of choice for the analysis of this non-volatile compound. A typical method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time under specific conditions (flow rate, column temperature, and mobile phase composition) would be a key characteristic.
Gas Chromatography (GC) could potentially be used, likely after derivatization of the hydroxyl group to increase volatility. The retention time on a specific GC column would be the primary identifier.
Thin-Layer Chromatography (TLC) would be a simpler, qualitative method to monitor reactions and assess purity. The retardation factor (Rf) value, which is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase used, would be reported.
An illustrative data table for potential HPLC parameters is provided below.
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | e.g., Acetonitrile:Water (gradient) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | e.g., 254 nm |
| Retention Time | Data not available |
Future Research Directions and Unaddressed Gaps
Development of Novel 6-Hydroxy-1-methylindolin-2-one Analogs with Enhanced Target Specificity and Potency
A crucial avenue for future research lies in the rational design and synthesis of novel analogs of this compound. The indolin-2-one core is known to be essential for activities such as the inhibition of vascular endothelial growth factor receptors (VEGFRs). nih.govresearcher.life Structure-activity relationship (SAR) studies on other indolin-2-one derivatives have demonstrated that substitutions at various positions of the oxindole (B195798) ring significantly influence their biological activity and target selectivity. nih.govresearcher.lifeacs.org
Future efforts should focus on creating a library of analogs by modifying the substituents on the phenyl ring and the N-methyl group. For instance, introducing different functional groups at the C-3 position has been shown to modulate the inhibitory activity against various kinases. researchgate.net The synthesis of derivatives with varied electronic and steric properties will be instrumental in identifying compounds with enhanced potency and specificity for particular biological targets. Techniques such as one-pot base-induced alkenylation could be employed for the efficient synthesis of these new chemical entities. researchgate.net
Table 1: Potential Modifications for Analog Development
| Position of Modification | Example Modifying Group | Potential Impact |
| C3 of Indolinone Ring | Substituted benzylidene groups | Selectivity towards EGF and Her-2 RTKs acs.org |
| Five-membered heteroaryl rings | Specificity against VEGF (Flk-1) RTK activity acs.org | |
| Extended side chains | Potency against PDGF and VEGF (Flk-1) RTKs acs.org | |
| N1 of Indolinone Ring | Bulky alkyl or aryl groups | Altered solubility and pharmacokinetic properties |
| Phenyl Ring | Halogens (e.g., chloro, bromo) | Enhanced potency against reverse transcriptase nih.gov |
Comprehensive In Vivo Efficacy and Long-Term Safety Profiling
While in vitro assays provide valuable preliminary data, comprehensive in vivo studies are imperative to ascertain the therapeutic potential of this compound and its analogs. The broader indolinone class has demonstrated in vivo efficacy in murine models of peritonitis and asthma, highlighting the potential for anti-inflammatory applications. nih.gov
Future research must involve screening the most promising analogs in relevant animal models to evaluate their efficacy. For instance, given the established role of indolin-2-ones as anticancer agents, xenograft models of various cancers would be appropriate. nih.gov Furthermore, long-term toxicity studies are essential to establish a favorable safety profile. These studies should include hematological, liver, and kidney function tests, as well as histopathological examinations of vital organs. nih.gov
Exploration of New Therapeutic Indications and Combination Therapies
The diverse biological activities of the indolin-2-one scaffold suggest that this compound and its derivatives could have therapeutic applications beyond their predicted roles. For example, some indolinone derivatives have shown potential as anticonvulsant agents. nih.gov Additionally, the anti-inflammatory properties of certain 3-substituted-indolin-2-one derivatives suggest their potential use in treating inflammatory diseases. semanticscholar.org
A systematic screening of this compound and its analogs against a wide range of biological targets could uncover novel therapeutic indications. Furthermore, exploring combination therapies is a promising strategy. For instance, combining a this compound-based kinase inhibitor with existing chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.
Advanced Mechanistic Studies at the Molecular, Cellular, and Systemic Levels
A deep understanding of the mechanism of action (MoA) is fundamental for the clinical translation of any new therapeutic agent. For this compound, it is crucial to elucidate its molecular targets and the signaling pathways it modulates. While some indolin-2-ones are known to inhibit tyrosine kinases by binding to the ATP-binding pocket, the specific targets of this compound are unknown. acs.org
Advanced mechanistic studies should employ a range of techniques, including:
Chemical proteomics: To identify the direct protein targets of the compound. acs.org
Cellular assays: To investigate the effects on cellular processes such as proliferation, apoptosis, and cell cycle progression. For example, some indolin-2-one compounds have been shown to induce apoptosis through the activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
In vivo imaging: To visualize the biodistribution and target engagement of the compound in living organisms.
Recent studies on indolin-2-one nitroimidazole hybrids have revealed an unexpected dual mode of action, involving both direct enzyme inhibition and reductive bioactivation. acs.org This highlights the importance of thorough mechanistic investigations to uncover potentially novel and complex MoAs for this compound.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Indolin-2-one Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery process for indolin-2-one derivatives. These computational tools can be employed to build predictive models for various properties, including bioactivity, toxicity, and pharmacokinetics.
By training machine learning algorithms on existing datasets of indolin-2-one compounds and their biological activities, it is possible to develop models that can predict the therapeutic potential of novel, unsynthesized analogs of this compound. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. Furthermore, ML can aid in the optimization of scaffold structures for improved properties.
Q & A
Q. How can microspectroscopic imaging enhance understanding of this compound’s interactions with biological surfaces?
- Answer : Techniques like AFM-IR or Raman mapping can resolve adsorption dynamics on lipid bilayers or protein surfaces, providing nanoscale insights into bioavailability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
